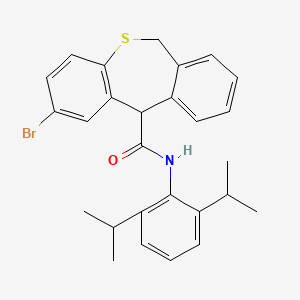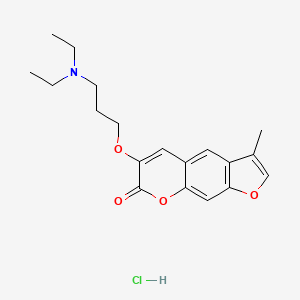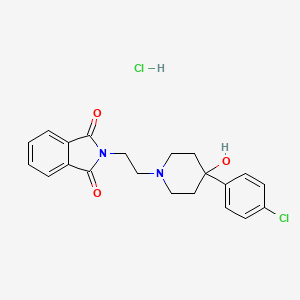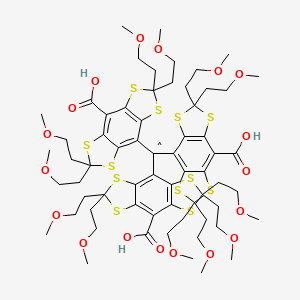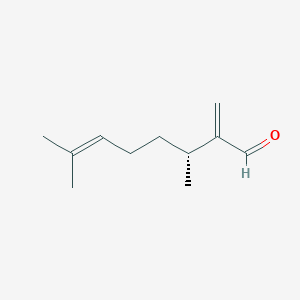
3,7-Dimethyl-2-methylene-6-octenal, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,7-Dimethyl-2-methylene-6-octenal, ®-, can be synthesized through several methods. One common approach involves the distillation separation from plant essential oils such as citronella oil. Another method includes the hydrogenation of citral or the dehydrogenation of β-citronellol .
Industrial Production Methods
In industrial settings, the production of 3,7-Dimethyl-2-methylene-6-octenal, ®-, often involves the use of large-scale distillation processes to extract the compound from natural sources. The hydrogenation and dehydrogenation processes are also scaled up to meet industrial demands .
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethyl-2-methylene-6-octenal, ®-, undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
3,7-Dimethyl-2-methylene-6-octenal, ®-, has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 3,7-Dimethyl-2-methylene-6-octenal, ®-, involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the development of mechanical nociception induced by carrageenan and tumor necrosis factor-α (TNF-α) . The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
3,7-Dimethyl-2-methylene-6-octenal, ®-, can be compared with similar compounds such as citronellal. While both compounds share structural similarities, 3,7-Dimethyl-2-methylene-6-octenal, ®-, is unique due to its specific chiral center and methylene group .
List of Similar Compounds
- Citronellal
- β-Citronellol
- Citral
These compounds share similar structural features but differ in their specific functional groups and stereochemistry .
Propriétés
Numéro CAS |
120093-49-4 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
(3R)-3,7-dimethyl-2-methylideneoct-6-enal |
InChI |
InChI=1S/C11H18O/c1-9(2)6-5-7-10(3)11(4)8-12/h6,8,10H,4-5,7H2,1-3H3/t10-/m1/s1 |
Clé InChI |
FAGYGFPZNTYLAO-SNVBAGLBSA-N |
SMILES isomérique |
C[C@H](CCC=C(C)C)C(=C)C=O |
SMILES canonique |
CC(CCC=C(C)C)C(=C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




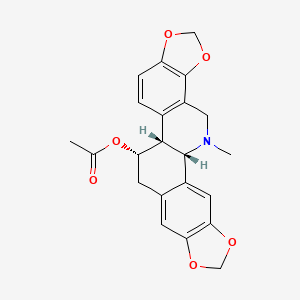

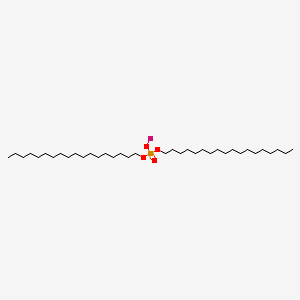
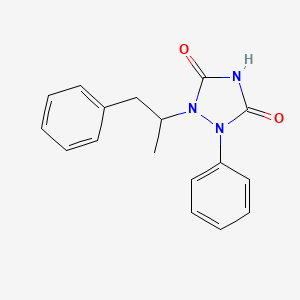
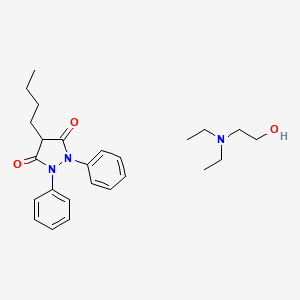
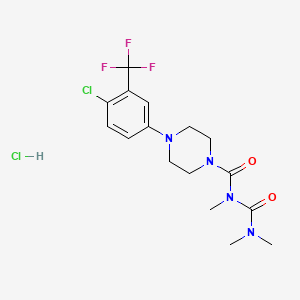
![aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate](/img/structure/B12769176.png)
